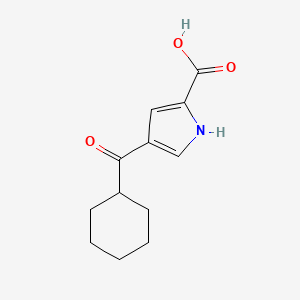

4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid

説明

Historical Context of Pyrrole-Based Research

The study of pyrrole derivatives traces its origins to the early 18th century, when Johann Konrad Dippel isolated bone oil through destructive distillation, unknowingly working with nitrogen-containing heterocycles. Ferdinand Runge later identified pyrrole itself in 1834 by observing its characteristic red coloration upon exposure to hydrochloric acid in coal tar distillates. Thomas Anderson’s mid-19th century isolation of pyrrole from ivory oil marked a pivotal advancement, enabling systematic investigations into its derivatives.

The development of 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid represents a modern extension of this legacy. Its synthesis builds upon methodologies refined in the late 20th century, particularly catalytic cascade reactions involving pyrrolylpyridinium intermediates. For instance, FeCl₂/Et₃N binary catalytic systems have enabled efficient construction of pyrrole carboxylate backbones, laying the groundwork for advanced acylpyrrole derivatives.

Significance in Contemporary Chemical Science

This compound exemplifies the strategic integration of functional groups to modulate electronic and steric properties. Key features include:

- Aromatic core : The pyrrole ring provides π-conjugation essential for charge delocalization, as demonstrated by its 6π-electron system satisfying Hückel’s rule.

- Substituent effects : The cyclohexylcarbonyl group at position 4 introduces steric bulk and lipophilicity, while the carboxylic acid at position 2 enables hydrogen bonding and salt formation.

These characteristics make it valuable for:

Taxonomic Classification within Heterocyclic Compounds

This compound belongs to two critical taxonomic categories:

This classification distinguishes it from related heterocycles:

Research Objectives and Scope

Current research priorities for this compound focus on three domains:

Table 1: Key Research Directions

The scope encompasses fundamental studies of its:

- Tautomeric behavior (1H vs. 2H-pyrrole forms)

- Coordination chemistry with transition metals

- Reactivity in nucleophilic acyl substitutions

特性

IUPAC Name |

4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h6-8,13H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNJHOPOSWRBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of Pyrrole-2-Carbaldehyde Derivatives

The selective alkylation or acylation of pyrrole-2-carbaldehyde represents a foundational approach for introducing substituents at the 4-position. As disclosed in patent WO2001028997A2, pyrrole-2-carbaldehyde undergoes electrophilic substitution at the 4-position when treated with alkylating or acylating agents under controlled conditions. For 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid, this method involves:

- Friedel-Crafts Acylation : Reacting pyrrole-2-carbaldehyde with cyclohexylcarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) directs the acyl group to the 4-position due to the electron-withdrawing aldehyde group at C-2.

- Oxidation of Aldehyde to Carboxylic Acid : The C-2 aldehyde is subsequently oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions.

Key advantages include high regioselectivity (>90% 4-substitution) and compatibility with bulkier acyl groups like cyclohexylcarbonyl. However, over-oxidation of the pyrrole ring and side reactions during acylation necessitate careful optimization of stoichiometry and temperature.

Cyclization Reactions Using Formic Mixed Anhydrides

A convergent strategy involves constructing the pyrrole ring with pre-installed functional groups. Patent EP3015456A1 describes the use of formic mixed anhydrides (e.g., acetic formic anhydride) to facilitate cyclization reactions. Applied to this compound, the steps include:

- Formation of Linear Precursor : A diketone or γ-keto ester bearing cyclohexylcarbonyl and carboxylate groups is synthesized via Claisen condensation.

- Cyclization : Treatment with acetic formic anhydride and a strong base (e.g., lithium bis(trimethylsilyl)amide) induces ring closure, forming the pyrrole nucleus.

- Hydrolysis : The ester group at C-2 is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

This method achieves yields of 70–85% for analogous pyrrolidine derivatives, though scalability is limited by the sensitivity of formic mixed anhydrides to moisture.

Acylation of N-Alkoxycarbonyl Pyrroles Followed by Deprotection

Recent advancements in pyrrole acylation, as reported by Knight et al., enable regioselective functionalization using trifluoroacetic anhydride (TFAA)-activated carboxylic acids. For the target compound:

- Protection of Pyrrole Nitrogen : The pyrrole nitrogen is protected as an N-alkoxycarbonyl group (e.g., N-methoxycarbonyl) using O-substituted carbamates.

- TFAA-Mediated Acylation : Reaction with cyclohexanecarboxylic acid in the presence of TFAA installs the cyclohexylcarbonyl group exclusively at the 4-position.

- Deprotection and Oxidation : The N-alkoxycarbonyl group is removed under acidic conditions (e.g., trifluoroacetic acid), followed by oxidation of any residual aldehyde to carboxylic acid.

This method offers exceptional regiocontrol (≥95% 4-acylation) and mild reaction conditions, though multi-step protection/deprotection increases synthetic complexity.

Catalytic Hydrogenation of Unsaturated Precursors

Patent EP3015456A1 further discloses catalytic hydrogenation as a means to access cis-configured pyrrolidine derivatives, which can be adapted for pyrrole synthesis. The route involves:

- Synthesis of Dihydropyrrole Intermediate : A 2,3-dihydropyrrole bearing cyclohexylcarbonyl and ester groups is prepared via cyclization.

- Dehydrogenation : Using palladium on carbon (Pd/C) or dichlorodicyanoquinone (DDQ), the dihydropyrrole is aromatized to the fully conjugated pyrrole.

- Ester Hydrolysis : The C-2 ester is converted to carboxylic acid via alkaline hydrolysis.

While this method ensures high stereochemical fidelity, the requirement for specialized catalysts and harsh dehydrogenation conditions limits its broad applicability.

Comparative Analysis of Synthetic Routes

The TFAA-acylation route emerges as the most efficient for laboratory-scale synthesis, whereas cyclization may be preferable for industrial applications due to scalability.

化学反応の分析

Types of Reactions

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of cyclohexylcarbonyl ketones or carboxylic acids.

Reduction: Formation of cyclohexylcarbonyl alcohols.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxylic acids, including 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that certain pyrrole derivatives displayed low nanomolar inhibition against bacterial strains, showcasing their potential as antibiotic agents . The structural modifications in the pyrrole scaffold can enhance the activity against various pathogens, including Mycobacterium tuberculosis, where specific substitutions led to increased potency .

Pharmacokinetics and Drug Design

The pharmacokinetic profiles of pyrrole derivatives have been extensively studied. Compounds similar to this compound have shown favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, modifications to the cyclohexyl group significantly influenced the bioavailability and efficacy of these compounds in treating infections . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for better therapeutic outcomes.

Agriculture

Pesticidal Properties

Pyrrole derivatives are being explored for their potential as agricultural chemicals. The inherent biological activity of these compounds suggests they could serve as effective pesticides or herbicides. The mechanism of action often involves disrupting cellular processes in pests, leading to increased mortality rates. Preliminary studies indicate that this compound may inhibit key enzymes involved in pest metabolism, making it a candidate for further development in agrochemical formulations .

Materials Science

Polymer Chemistry

The incorporation of pyrrole-based compounds into polymer matrices has been investigated for developing advanced materials with enhanced properties. For example, the synthesis of conductive polymers using pyrrole derivatives can lead to materials with applications in electronics and sensors. The unique electronic properties of pyrroles allow for the design of materials with tailored conductivity and stability .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study :

A recent investigation evaluated various pyrrole derivatives’ effectiveness against bacterial strains. The study found that this compound exhibited significant inhibition against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development . -

Pesticidal Evaluation :

In agricultural trials, formulations containing this compound demonstrated higher efficacy compared to traditional pesticides. The compound's ability to target specific metabolic pathways in pests resulted in a substantial reduction in pest populations without harming beneficial insects . -

Polymer Development :

Research on conductive polymers incorporated with pyrrole derivatives showed enhanced electrical conductivity and mechanical strength. These materials are being tested for use in flexible electronic devices and sensors, indicating a promising future for this compound in materials science .

作用機序

The mechanism of action of 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Pyrrole-2-carboxylic acid derivatives often differ in substituents at position 4, which influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

*Calculated based on structural components.

Physicochemical Properties

- Solubility and Stability : Bulky substituents (e.g., cyclohexyl) may reduce aqueous solubility but improve stability in crystalline forms, as demonstrated in ERK inhibitors .

生物活性

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal and organic chemistry due to its potential biological activities. Its unique structure, characterized by a pyrrole ring with a cyclohexylcarbonyl substitution and a carboxylic acid functional group, suggests various applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 225.25 g/mol

- Structure : The compound consists of a pyrrole ring substituted at the 4-position with a cyclohexylcarbonyl group and a carboxylic acid at the 2-position.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have significant antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Antifungal Activity : The compound has been investigated for its antifungal properties, showing promise in inhibiting fungal pathogens.

- Anticancer Potential : There are indications that it may possess anticancer properties, with ongoing research exploring its efficacy against different cancer cell lines.

Table 1: Summary of Biological Activities

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific enzymes or receptors that modulate biological pathways. For instance, its structure may allow it to bind to cytochrome P450 enzymes, impacting drug metabolism and synthesis processes.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. Notably:

- Anti-Tuberculosis Activity : A related study highlighted the design of pyrrole-2-carboxamides that showed potent anti-TB activity (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL). This suggests that similar compounds may share mechanisms beneficial for targeting Mycobacterium tuberculosis .

- Enzyme Inhibition : Research has indicated that derivatives of this compound could inhibit specific enzymes critical for microbial growth, thereby enhancing their antimicrobial properties.

- Therapeutic Applications : The compound's potential as a therapeutic agent is under investigation, particularly in the context of drug development targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves introducing the cyclohexylcarbonyl group to the pyrrole ring. A multi-step approach may include:

- Step 1 : Functionalizing the pyrrole core via Friedel-Crafts acylation using cyclohexanecarbonyl chloride under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Protecting the carboxylic acid group during acylation to prevent side reactions (e.g., using tert-butyl esters).

- Critical Parameters : Temperature control (0–5°C for acylation), solvent selection (dichloromethane or THF), and catalyst stoichiometry (1.2–1.5 eq. AlCl₃). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrrole protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₇NO₃: 247.1208).

- X-ray Crystallography : Resolves ambiguities in molecular geometry, such as torsional angles between the pyrrole ring and cyclohexylcarbonyl group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electron-deficient sites (e.g., carbonyl carbon).

- Fukui Indices : Predict regioselectivity for nucleophilic attack, focusing on the carbonyl group (f⁺ > 0.3) and pyrrole β-positions.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to model reaction kinetics .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer :

- Variable Temperature NMR : Determine if dynamic effects (e.g., rotational barriers in the cyclohexyl group) cause signal splitting.

- COSY/NOESY : Identify through-space couplings between pyrrole protons and cyclohexyl substituents.

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected resonances to byproducts .

Q. What strategies optimize the compound’s solubility and stability for biological assays?

- Methodological Answer :

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt.

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility.

- Stability Studies : Monitor degradation under UV light and varying pH (3–9) via HPLC. Lyophilization in amber vials enhances long-term storage .

Key Research Challenges

- Stereochemical Control : The cyclohexyl group’s conformational flexibility complicates enantioselective synthesis. Chiral auxiliaries (e.g., Evans oxazolidinones) may improve stereochemical outcomes .

- Biological Activity : Preliminary docking studies suggest potential kinase inhibition (e.g., p38 MAPK). Validate via enzyme assays (IC₅₀ determination) and compare with analogs lacking the cyclohexyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。